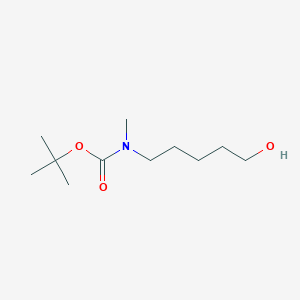![molecular formula C6H15NO2 B6237170 [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine CAS No. 1173831-07-6](/img/new.no-structure.jpg)
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is an organic compound with the molecular formula C6H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine typically involves the reaction of ®-glycidol with dimethylamine. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as methanol or ethanol. The reaction can be represented as follows:
(R)-Glycidol+Dimethylamine→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutics with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its reactivity and versatility make it a valuable component in the synthesis of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism by which [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-3-methoxypropyl]dimethylamine: The enantiomer of [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine, with similar chemical properties but different biological activity.
2-hydroxy-3-methoxypropylamine: A related compound lacking the dimethylamine group, with different reactivity and applications.
3-methoxypropylamine: A simpler analogue with a similar backbone but lacking the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and methoxy groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
1173831-07-6 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R)-1-(dimethylamino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
ZJPPXYURVIFMMF-ZCFIWIBFSA-N |
Isomeric SMILES |
CN(C)C[C@H](COC)O |
Canonical SMILES |
CN(C)CC(COC)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



